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Abstract
2-(Difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic building block of significant

interest in medicinal chemistry and agrochemical research. The strategic incorporation of the

difluoromethyl (CHF₂) group in place of more traditional moieties like hydroxyl or thiol groups

can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This

guide provides a comprehensive overview of the known and predicted physicochemical

properties of this compound. It details the theoretical basis for its utility in drug design,

supported by authoritative literature, and presents standardized protocols for the experimental

determination of its key physicochemical parameters. While extensive experimental data for

this specific molecule is not widely published, this guide offers a robust framework for its

characterization and strategic deployment in research endeavors.
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The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore

present in numerous therapeutic agents.[1] The introduction of a difluoromethyl group at the 2-

position creates a molecule with unique and highly desirable properties for drug discovery. The

CHF₂ group is recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and

amine (-NH₂) functionalities.[2][3] This substitution offers several key advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group

resistant to oxidative metabolism, which can extend a drug candidate's half-life.[4][5]

Enhanced Lipophilicity: The difluoromethyl group increases lipophilicity, a critical factor for

improving membrane permeability and oral bioavailability.[4][6] It provides a more lipophilic

character than a hydroxyl group but is less lipophilic than the trifluoromethyl (CF₃) group,

offering a nuanced tool for property modulation.[7]

Hydrogen Bond Donor Capability: Unlike the trifluoromethyl group, the CHF₂ moiety

possesses an acidic proton capable of forming weak hydrogen bonds, which can contribute

to enhanced binding affinity with biological targets.[2][4]

These attributes make 2-(difluoromethyl)pyridine-3-carboxylic acid a valuable starting point

for the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development

of antifungal and fungicidal agents.[1]

Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its

application in research and development. This section summarizes the available and predicted

data for 2-(difluoromethyl)pyridine-3-carboxylic acid.

Chemical Identity and Structure
The foundational identity of the compound is established by its structure and nomenclature.

Caption: Chemical structure of 2-(Difluoromethyl)pyridine-3-carboxylic acid.

Table 1: Compound Identification
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Identifier Value Source(s)

IUPAC Name
2-(difluoromethyl)pyridine-
3-carboxylic acid

[8]

Synonyms 2-(difluoromethyl)nicotinic acid [8]

CAS Number 1256809-21-8 [8]

Molecular Formula C₇H₅F₂NO₂ [1]

Molecular Weight 173.12 g/mol [1]

| MDL Number | MFCD18257239 |[1] |

Predicted and Expected Physical Properties
While experimentally determined values are not widely available in peer-reviewed literature,

several key properties have been predicted using computational models. These serve as

valuable estimates for experimental design.

Table 2: Summary of Physicochemical Properties
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Property
Predicted/Expected
Value

Comments and
Context

Source(s)

Physical State Solid
Expected based on
analogous
structures.

N/A

Melting Point Not available

Experimental

determination is

required. Analogous

2-

(trifluoromethyl)pyridin

e-3-carboxylic acid

melts at 184-188 °C.

Boiling Point
286.7 ± 40.0 °C (at

760 mmHg)

Predicted value. High

boiling point is

expected due to

hydrogen bonding and

polarity.

[9]

Density 1.405 ± 0.06 g/cm³ Predicted value. [9]

pKa 2.69 ± 0.36

Predicted value. The

electron-withdrawing

difluoromethyl group

is expected to

increase the acidity of

the carboxylic acid

compared to

unsubstituted nicotinic

acid (pKa ≈ 4.85).

[9]

logP Not available

Experimental

determination is

critical. The CHF₂

group will increase

lipophilicity compared

to a hydroxyl or amine

group.

N/A
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| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected behavior for a

carboxylic acid with an aromatic ring. Experimental verification is necessary. | N/A |

Experimental Protocols for Physicochemical
Characterization
The following section provides detailed, step-by-step methodologies for the experimental

determination of the core physicochemical properties of 2-(difluoromethyl)pyridine-3-
carboxylic acid. These protocols are based on established, authoritative methods.

Melting Point Determination
The melting point provides a quick and effective assessment of purity. A sharp melting range

(typically 1-2 °C) is indicative of a pure compound.

Protocol:

Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end

of a capillary tube into the powder to collect a small sample.[3]

Packing: Invert the tube and tap it on a hard surface to pack the solid into the closed end to a

height of 1-2 mm.[3]

Measurement: Place the capillary tube into a calibrated melting point apparatus.

Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a

fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the

approximate melting point.[10]

Recording: Record the temperature at which the first droplet of liquid appears and the

temperature at which the last crystal melts. This range is the melting point.

Solubility Profile
Determining the solubility in a range of solvents is crucial for reaction setup, purification, and

formulation.
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Protocol:

Solvent Selection: Prepare test tubes with a panel of solvents (e.g., water, 5% aq. HCl, 5%

aq. NaOH, 5% aq. NaHCO₃, ethanol, acetone, dichloromethane).

Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.

Observation: Vigorously shake each tube and observe for dissolution at room temperature.

Note as "soluble," "sparingly soluble," or "insoluble."

Interpretation:

Solubility in water suggests high polarity.[11]

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (carboxylic

acid).[12]

Solubility in 5% HCl would indicate a basic functional group (the pyridine nitrogen is

weakly basic).[11]

Solubility in organic solvents is expected.

Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of the carboxylic acid group and the basicity of the pyridine

nitrogen. Potentiometric titration is a highly accurate method for its determination.[13]
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Preparation

Titration

Data Analysis
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in deionized water
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Plot pH vs. Volume of NaOH added
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Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.[14]

Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH

electrode. Titrate the solution by adding small, precise increments of a standardized strong
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base (e.g., 0.1 M NaOH).[14]

Data Collection: Record the pH of the solution after each addition, allowing the reading to

stabilize.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the

carboxylic acid is the pH at the point where half of the acid has been neutralized (the half-

equivalence point).[13] A second inflection point may be observed corresponding to the

protonation of the pyridine nitrogen.

Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical measure of lipophilicity and a key

predictor of a drug's pharmacokinetic properties.[15] The shake-flask method is the gold

standard for its measurement.[16]
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Phase Preparation
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Caption: Workflow for logP determination by the shake-flask method.

Protocol:
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Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (typically phosphate-

buffered saline at pH 7.4 for logD measurement) and vice-versa by shaking them together for

24 hours.[7]

Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add

a precise volume of the pre-saturated aqueous buffer. Shake the mixture vigorously for a set

period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[4]

Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a

clean separation.

Quantification: Accurately determine the concentration of the compound in each phase using

a suitable analytical technique, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV).

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and identification. While specific

spectra for this compound are not publicly available, this section outlines the expected

features.

Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region

of 3300-2500 cm⁻¹.[17]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760

cm⁻¹. Conjugation with the pyridine ring will likely shift this to the lower end of the range.[17]

[18]

C-O Stretch (Carboxylic Acid): A medium intensity peak is expected between 1320-1210

cm⁻¹.[18]
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C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group

are expected in the 1250-1050 cm⁻¹ region.[19]

Aromatic C=C and C=N Stretches: Medium to weak absorptions will be present in the 1600-

1450 cm⁻¹ region, characteristic of the pyridine ring.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

-COOH Proton: A broad singlet is expected far downfield, typically >10 ppm. This signal

may disappear upon D₂O exchange.[20]

Pyridine Protons: Three aromatic protons will appear in the 7.5-9.0 ppm region, showing

characteristic coupling patterns.

-CHF₂ Proton: A triplet (due to coupling with the two fluorine atoms, ²JHF) is expected,

likely in the 6.5-7.5 ppm region.

¹³C NMR:

-COOH Carbon: The carbonyl carbon signal is expected in the 165-185 ppm range.[21]

Pyridine Carbons: Aromatic carbons will appear between 120-150 ppm.

-CHF₂ Carbon: This carbon will appear as a triplet (due to one-bond coupling to fluorine,

¹JCF) and is expected in the 110-120 ppm region.[21]

Mass Spectrometry (MS)
Molecular Ion (M⁺): The molecular ion peak should be observable at m/z = 173.

Key Fragmentation: The most common fragmentation for carboxylic acids is the loss of the -

COOH group (mass of 45), leading to a fragment at m/z = 128. Another likely fragmentation

is the loss of the difluoromethyl group (-CHF₂, mass of 51), resulting in a peak at m/z = 122.

[22]

Conclusion
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2-(Difluoromethyl)pyridine-3-carboxylic acid is a compound with significant potential,

primarily due to the advantageous properties imparted by the difluoromethyl group. This guide

has synthesized the available information on its physicochemical properties and provided a

clear, authoritative framework for its experimental characterization. For researchers in drug

discovery and agrochemical development, the strategic use of this building block, guided by a

thorough understanding of its properties as outlined herein, can pave the way for the creation

of novel molecules with enhanced performance profiles. The provided protocols offer a direct

path to validating the predicted values and completing the physicochemical profile of this

promising intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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